

An In-depth Technical Guide to 4-Chloropyridine-2,6-dicarboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloropyridine-2,6-dicarboxylic acid

Cat. No.: B1582276

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **4-Chloropyridine-2,6-dicarboxylic acid**, a pivotal heterocyclic building block in modern chemistry. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the compound's structural characteristics, physicochemical properties, and validated synthesis protocols. Furthermore, it explores its chemical reactivity, key applications as a precursor in pharmaceuticals and functional materials, and essential safety and handling procedures. The insights herein are grounded in peer-reviewed literature to ensure technical accuracy and practical utility.

Introduction

4-Chloropyridine-2,6-dicarboxylic acid, also known as 4-chloro-2,6-dipicolinic acid, is a trifunctional molecule whose strategic importance is rapidly growing. Its structure, featuring a pyridine core substituted with two carboxylic acid groups and a reactive chlorine atom, offers a unique combination of coordination sites and a locus for nucleophilic substitution. This trifecta of functional groups makes it an exceptionally versatile synthon for creating complex molecular architectures.

Pyridine dicarboxylic acid derivatives are foundational in the development of pharmaceuticals, agrochemicals, and advanced materials like metal-organic frameworks (MOFs).^{[1][2][3]} The presence of the chloro-substituent at the 4-position particularly enhances the molecule's utility,

allowing for late-stage functionalization and the synthesis of diverse compound libraries. This guide serves as a detailed resource, consolidating critical technical information to facilitate its effective application in research and development.

Physicochemical Properties and Structural Analysis

A thorough understanding of the fundamental properties of **4-Chloropyridine-2,6-dicarboxylic acid** is crucial for its effective use in synthesis and material design.

Core Properties

The key identifying and physical properties are summarized below.

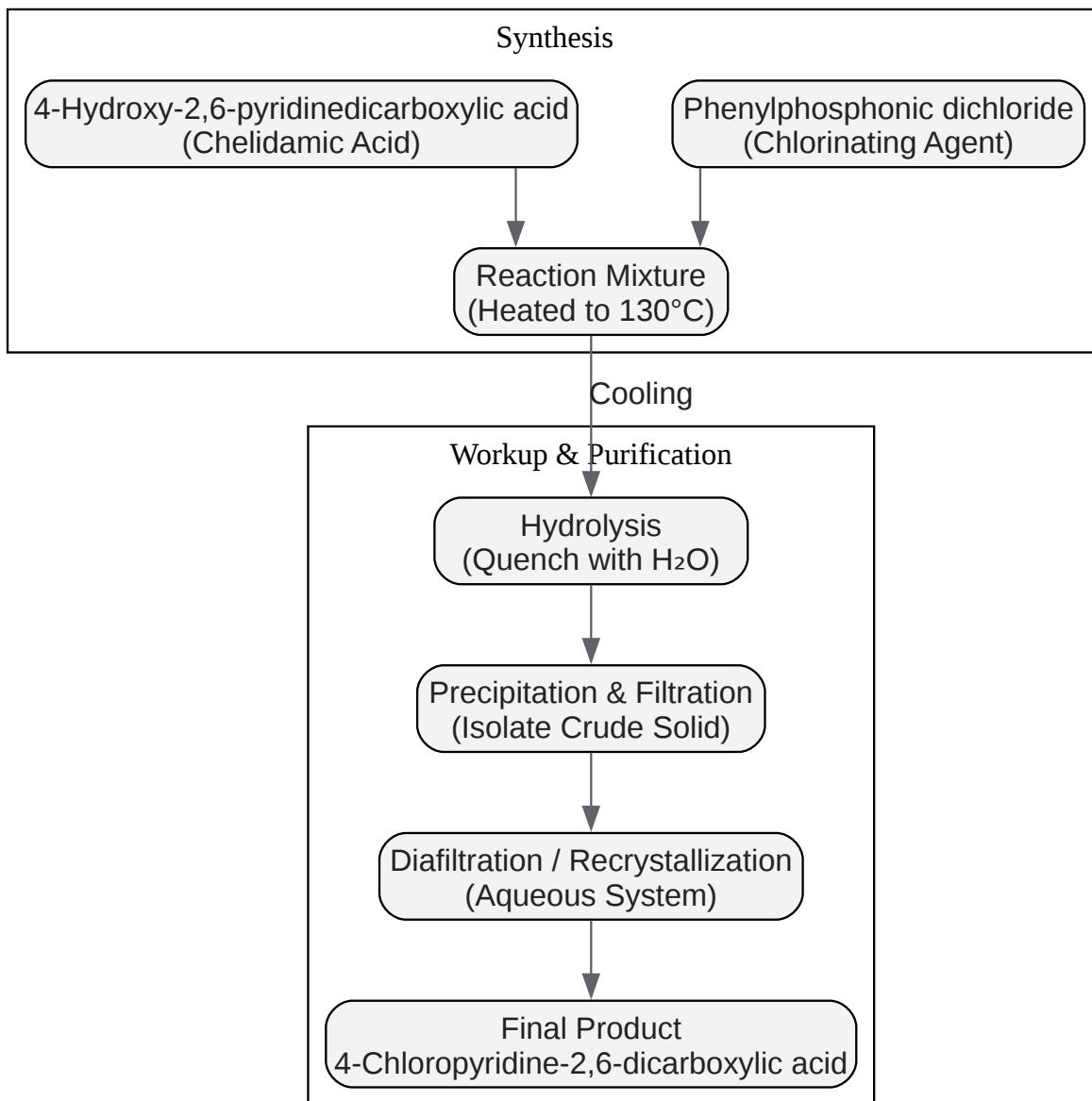
Property	Value	Source(s)
CAS Number	4722-94-5	[4][5]
Molecular Formula	C ₇ H ₄ CINO ₄	[4][6]
Molecular Weight	201.57 g/mol	[5]
Appearance	White to yellow crystalline powder	[7]
Melting Point	High-melting solid, specific point not consistently reported	[3]
Solubility	Low solubility in water; soluble in polar organic solvents like DMSO and DMF.	[3]
Storage Temperature	Refrigerator (2-8°C)	[7]

Structural Elucidation & Spectroscopic Data

Confirmation of the compound's identity and purity relies on standard spectroscopic techniques.

- **¹H NMR Spectroscopy:** In a typical analysis using DMSO-d₆ as the solvent, the proton NMR spectrum is expected to be simple and highly characteristic. A single peak is observed for the

two equivalent aromatic protons on the pyridine ring. A reported spectrum showed a single peak at 8.24 ppm, confirming the symmetrical nature of the molecule.[5]


- Elemental Analysis: Theoretical and measured values for elemental composition provide a fundamental confirmation of purity and structure. For a hydrated form ($C_7H_4ClNO_4 \cdot 0.8H_2O$), the calculated values are approximately C 38.93%, H 2.71%, N 6.49%, and Cl 16.42%, which align closely with measured values.[5]
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorptions corresponding to the O-H stretching of the carboxylic acids (broad, $\sim 3000\text{ cm}^{-1}$), the C=O stretching of the carboxyl groups ($\sim 1700\text{ cm}^{-1}$), and various peaks related to the C=C and C=N stretching of the pyridine ring and the C-Cl bond.
- Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. While data for this specific molecule is not readily available in public databases, related structures like 2,6-Dichloropyridine-4-carboxylic acid show a clear molecular ion peak in electron ionization mass spectra.[8]

Synthesis and Purification

The synthesis of **4-Chloropyridine-2,6-dicarboxylic acid** is achievable through several routes. A common and effective laboratory-scale method involves the chlorination of a readily available precursor, 4-Hydroxy-2,6-pyridinedicarboxylic acid (chelidamic acid).

Synthetic Workflow Diagram

The diagram below outlines the key transformation from the starting material to the final purified product.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **4-Chloropyridine-2,6-dicarboxylic acid**.

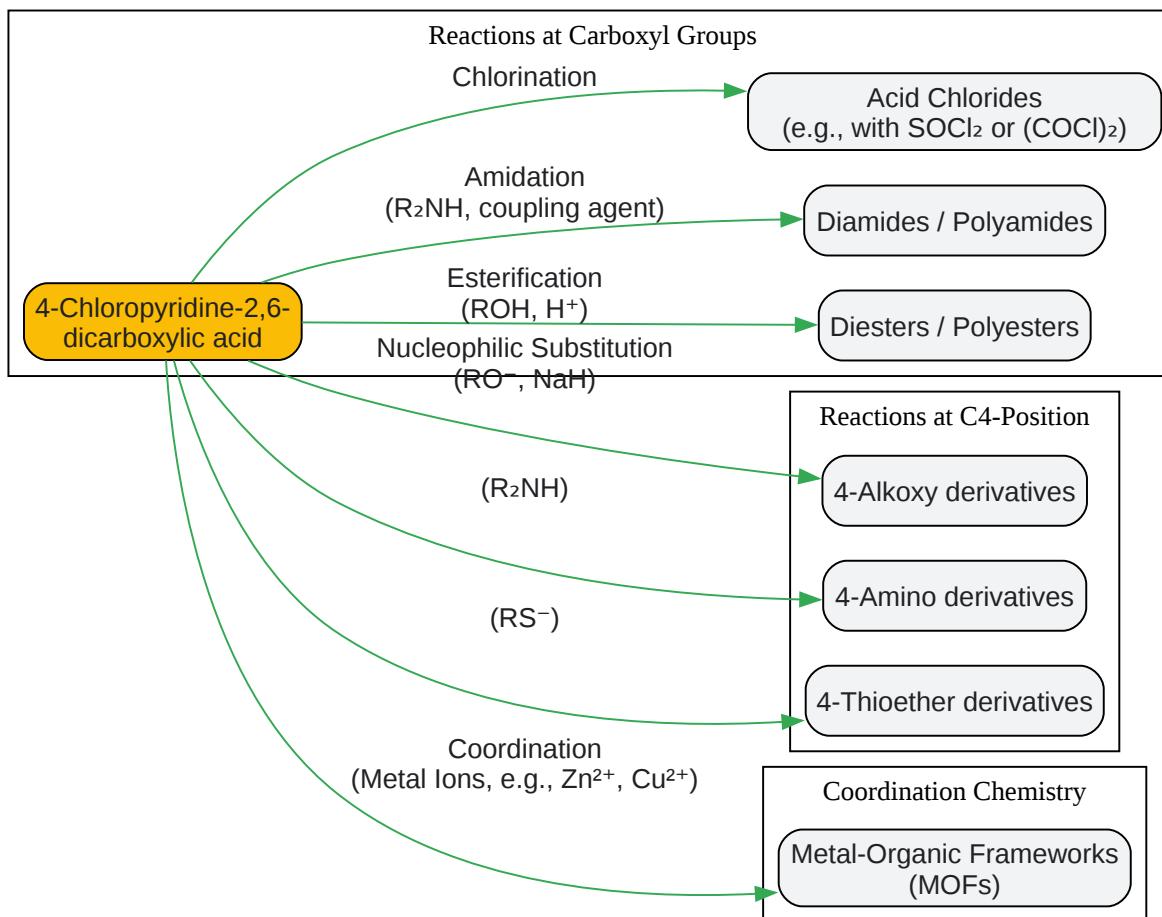
Detailed Experimental Protocol

This protocol is adapted from a reported multigram-scale synthesis.[\[5\]](#) The use of phenylphosphonic dichloride as a chlorinating agent is effective for converting the 4-hydroxy group to a chloro group.

Materials:

- 4-Hydroxy-2,6-pyridinedicarboxylic acid (chelidamic acid)
- Phenylphosphonic dichloride
- Deionized water
- Nitrogen gas supply
- Three-necked round-bottomed flask, reflux condenser, oil bath, magnetic stirrer, filtration apparatus

Procedure:


- Reaction Setup: In a 500 mL three-necked round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, add 4-Hydroxy-2,6-pyridinedicarboxylic acid (43.76 g, 0.218 mol) and phenylphosphonic dichloride (122 mL, 0.87 mol).[\[5\]](#)
- Heating and Reaction: Under a nitrogen atmosphere, heat the suspension in an oil bath to 75°C. The reaction is exothermic and may begin to foam. Control the exotherm by adjusting the heating rate.[\[5\]](#)
- Completion: Once the initial exothermic reaction subsides, slowly increase the temperature to 130°C and maintain with continuous stirring for 3 hours.[\[5\]](#)
- Workup - Hydrolysis: After the reaction is complete, cool the mixture to approximately 50°C. Cautiously and slowly pour the reaction mixture into 800 mL of deionized water with vigorous stirring to hydrolyze the excess reagent and precipitate the product.[\[5\]](#)
- Isolation of Crude Product: Heat the resulting cream-colored suspension to 40-50°C and stir for 1 hour. Allow the mixture to cool slowly to room temperature and continue stirring overnight. Collect the precipitate by filtration.[\[5\]](#)

- Purification: Wash the crude solid extensively with deionized water. For higher purity, the solid can be dissolved in a large volume of hot deionized water (e.g., 500 mL), stirred at 55°C for 30 minutes, and then isolated again by cooling and filtration (a process akin to diafiltration or recrystallization from water). Dry the purified solid to yield the final product.[\[5\]](#)

Self-Validation: The success of the synthesis should be confirmed by ^1H NMR, which should show a single aromatic peak at ~8.24 ppm in DMSO-d_6 , and by elemental analysis.[\[5\]](#)

Chemical Reactivity and Derivatization

The utility of **4-Chloropyridine-2,6-dicarboxylic acid** stems from its three distinct functional handles, which can be addressed with high selectivity.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **4-Chloropyridine-2,6-dicarboxylic acid**.

- **Carboxylic Acid Groups (Positions 2 and 6):** These groups are the primary sites for forming esters, amides, and acid chlorides. The conversion to the corresponding diacyl chloride using reagents like oxalyl chloride or thionyl chloride creates a highly reactive intermediate for further transformations.^[9] These functionalities are also the primary coordination sites for

metal ions, making the molecule an excellent ligand for creating metal-organic frameworks (MOFs).^{[10][11]}

- **Chloro Group (Position 4):** The electron-withdrawing nature of the adjacent nitrogen atom and carboxyl groups activates the C4 position for nucleophilic aromatic substitution (S_nAr). This allows for the displacement of the chloride by a wide range of nucleophiles, including alkoxides, amines, and thiols, providing a straightforward route to a vast library of 4-substituted pyridine-2,6-dicarboxylic acid derivatives.^[9]
- **Pyridine Nitrogen:** The nitrogen atom can act as a hydrogen bond acceptor or a coordination site in certain contexts, contributing to the supramolecular chemistry and catalytic activity of its derivatives.^[11]

Applications in Research and Development

The unique structural features of **4-Chloropyridine-2,6-dicarboxylic acid** make it a valuable component in several high-value research areas.

- **Pharmaceuticals and Medicinal Chemistry:** Pyridine carboxylic acid isomers are well-established pharmacophores found in drugs for a wide range of diseases, including cancer, tuberculosis, and diabetes.^[2] This scaffold serves as a rigid and geometrically well-defined linker or core structure. The ability to functionalize all three positions allows for precise spatial orientation of pharmacologically active groups, a key strategy in rational drug design.
- **Materials Science and MOFs:** As a dicarboxylate linker, this molecule is extensively used in the synthesis of MOFs.^[11] The pyridine nitrogen and carboxylate oxygens act as coordination sites for metal ions (like Zn^{2+} , Cu^{2+} , Nd^{3+}), forming 1D, 2D, or 3D porous crystalline structures.^{[10][12]} These materials have significant potential in gas storage, separation, and catalysis. The chloro-substituent offers a unique advantage for post-synthetic modification, where the properties of a pre-formed MOF can be tuned by performing S_nAr reactions on the framework's linkers.
- **Supramolecular Chemistry:** The combination of hydrogen bond donating (carboxylic acids) and accepting (pyridine nitrogen, carboxyl oxygens) sites makes it an excellent building block for designing complex supramolecular assemblies and co-crystals through noncovalent interactions.^[13]

Safety, Handling, and Storage

Proper handling of **4-Chloropyridine-2,6-dicarboxylic acid** is essential to ensure laboratory safety.

- Hazard Identification: The compound is classified as harmful if swallowed, and may cause skin and serious eye irritation.^[7] It is typically labeled with the GHS07 pictogram.^[7]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.^{[4][14]}
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.^[15] Avoid generating dust during transfer.^[4] Do not eat, drink, or smoke in the handling area.^[15]
- Storage: Keep the container tightly sealed and store in a cool, dry place, such as a refrigerator, protected from moisture.^{[7][15]}
- Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material using dry cleanup procedures and place it in a sealed, labeled container for disposal.^[4] Prevent the substance from entering drains or waterways.^[4]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.^[14]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.^[14]
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.^{[14][15]}
 - Inhalation: Remove the person to fresh air and keep them comfortable for breathing.^[14]

Conclusion

4-Chloropyridine-2,6-dicarboxylic acid is a high-value, versatile chemical intermediate with significant potential across multiple scientific disciplines. Its trifunctional nature provides a

robust platform for the synthesis of complex organic molecules, functional polymers, and advanced porous materials. By understanding its fundamental properties, synthesis, and reactivity as detailed in this guide, researchers can effectively leverage this compound to accelerate innovation in drug discovery, materials science, and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 4-CHLORO-PYRIDINE-2,6-DICARBOXYLIC ACID | 4722-94-5 [chemicalbook.com]
- 6. sincerechemical.com [sincerechemical.com]
- 7. 4-Chloropyridine-2,6-dicarboxylic acid | 4722-94-5 [sigmaaldrich.com]
- 8. 4-Pyridinecarboxylic acid, 2,6-dichloro- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chloropyridine-2,6-dicarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582276#structure-of-4-chloropyridine-2-6-dicarboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com